5-((4-(1-Phenyl-1H-pyrazol-4-yl)pyrimidin-2-yl)amino)pentan-1-ol

Catalog No.
S12275829
CAS No.
M.F
C18H21N5O
M. Wt
323.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-((4-(1-Phenyl-1H-pyrazol-4-yl)pyrimidin-2-yl)ami...

Product Name

5-((4-(1-Phenyl-1H-pyrazol-4-yl)pyrimidin-2-yl)amino)pentan-1-ol

IUPAC Name

5-[[4-(1-phenylpyrazol-4-yl)pyrimidin-2-yl]amino]pentan-1-ol

Molecular Formula

C18H21N5O

Molecular Weight

323.4 g/mol

InChI

InChI=1S/C18H21N5O/c24-12-6-2-5-10-19-18-20-11-9-17(22-18)15-13-21-23(14-15)16-7-3-1-4-8-16/h1,3-4,7-9,11,13-14,24H,2,5-6,10,12H2,(H,19,20,22)

InChI Key

WFCJMPYBKUBCHL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C=N2)C3=NC(=NC=C3)NCCCCCO

5-((4-(1-Phenyl-1H-pyrazol-4-yl)pyrimidin-2-yl)amino)pentan-1-ol is a complex organic compound characterized by its unique structural features, which include a pyrimidine ring, a pyrazole moiety, and a pentanol side chain. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents targeting various biological pathways.

The chemical reactivity of 5-((4-(1-Phenyl-1H-pyrazol-4-yl)pyrimidin-2-yl)amino)pentan-1-ol can be attributed to its functional groups, which may participate in various reactions such as:

  • Nucleophilic substitutions: The amino group can act as a nucleophile in reactions with electrophiles.
  • Hydrolysis: The pentanol portion may undergo hydrolysis under acidic or basic conditions.
  • Condensation reactions: The compound can participate in condensation reactions with other carbonyl-containing compounds.

These reactions can lead to the formation of diverse derivatives, enhancing its pharmacological profile.

Research indicates that compounds similar to 5-((4-(1-Phenyl-1H-pyrazol-4-yl)pyrimidin-2-yl)amino)pentan-1-ol exhibit significant biological activities, including:

  • Anticancer properties: Analogous pyrazolo[3,4-d]pyrimidine compounds have shown potent inhibitory effects on cancer cell lines by targeting key enzymes involved in tumor progression, such as epidermal growth factor receptor and vascular endothelial growth factor receptor .
  • Anti-inflammatory effects: Some derivatives have demonstrated the ability to inhibit inflammatory pathways, making them potential candidates for treating inflammatory diseases.

The synthesis of 5-((4-(1-Phenyl-1H-pyrazol-4-yl)pyrimidin-2-yl)amino)pentan-1-ol typically involves several steps:

  • Formation of the pyrazole ring: This can be achieved using hydrazine derivatives and appropriate carbonyl compounds.
  • Pyrimidine synthesis: The pyrimidine ring can be constructed via cyclization reactions involving urea or thiourea derivatives.
  • Coupling reaction: The amino group is introduced through coupling reactions with activated esters or halides.
  • Final modification: The pentanol side chain is added through alkylation or reduction processes.

These methods ensure high yields and purity of the desired compound.

5-((4-(1-Phenyl-1H-pyrazol-4-yl)pyrimidin-2-yl)amino)pentan-1-ol holds promise for various applications:

  • Pharmaceutical development: Its structural characteristics make it a candidate for developing new anticancer and anti-inflammatory drugs.
  • Biochemical research: It can be utilized in studies exploring enzyme inhibition and receptor interactions.

Interaction studies involving 5-((4-(1-Phenyl-1H-pyrazol-4-yl)pyrimidin-2-yl)amino)pentan-1-ol are crucial for understanding its mechanism of action. Techniques such as molecular docking and enzyme assays are employed to assess:

  • Binding affinity: Evaluating how well the compound binds to target proteins.
  • Selectivity: Determining the specificity of the compound towards various biological targets.
  • Cellular uptake: Understanding how effectively the compound enters cells and exerts its effects.

These studies provide insights into optimizing the compound's pharmacological properties.

Several compounds share structural similarities with 5-((4-(1-Phenyl-1H-pyrazol-4-yl)pyrimidin-2-yl)amino)pentan-1-ol, including:

Compound NameStructural FeaturesBiological Activity
4-MethylphenylpyrazolePyrazole ring with methyl substitutionAnticancer activity
Pyrimidine derivativesPyrimidine core with various substitutionsEnzyme inhibition
Phenylpyrazolo[3,4-d]pyrimidinesDual rings with phenolic substitutionsPotent anticancer properties

Uniqueness

The unique combination of a pentanol side chain with both pyrazole and pyrimidine rings distinguishes 5-((4-(1-Phenyl-1H-pyrazol-4-yl)pyrimidin-2-yl)amino)pentan-1-ol from other compounds. This specific arrangement may enhance its solubility and bioavailability compared to other similar structures, potentially leading to improved therapeutic efficacy.

XLogP3

2.5

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

323.17461031 g/mol

Monoisotopic Mass

323.17461031 g/mol

Heavy Atom Count

24

Dates

Last modified: 08-09-2024

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